3-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc-protected amino acid derivative with a propanoic acid backbone. Its structure features a tert-butoxycarbonyl (Boc) group and a 2-methylpropyl (isobutyl) substituent on the amino nitrogen. The Boc group serves as a protective moiety for amines, commonly used in peptide synthesis to prevent undesired reactions during coupling steps . The isobutyl substituent contributes to the compound’s lipophilicity, influencing its solubility and reactivity in organic transformations. This compound is synthetically valuable for constructing chiral intermediates or bioactive molecules, particularly in medicinal chemistry.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)8-13(7-6-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBRAFGPHSCUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with β-alanine (3-aminopropanoic acid), which undergoes alkylation with 1-bromo-2-methylpropane in the presence of a base such as sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF). The reaction proceeds via an S<sub>N</sub>2 mechanism , where the primary amine attacks the electrophilic carbon of the alkyl bromide. To prevent over-alkylation, stoichiometric control and low temperatures (0–5°C) are critical. Following alkylation, the secondary amine is protected with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF) under inert conditions, yielding the target compound.
Key Data:
Reductive Amination and Boc Protection
This two-step approach combines reductive amination with subsequent Boc protection, offering enhanced stereochemical control for chiral variants.
Substrate Preparation and Catalysis
A ketone intermediate, such as 3-oxopropanoic acid, reacts with isobutylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH<sub>3</sub>CN). The reaction forms a secondary amine, which is then Boc-protected using Boc<sub>2</sub>O. Notably, iron-catalyzed nitrene insertion methodologies (as described in) can streamline this process by enabling direct conversion of carboxylic acids to Boc-protected amines, though adaptation to β-amino acids requires further optimization.
Key Data:
Michael Addition Approach Using Acrylate Derivatives
Patent literature () describes a one-pot method for synthesizing structurally related β-amino acids via Michael addition. While originally developed for cyclopentyl derivatives, this approach is adaptable to isobutyl-substituted analogs.
Procedure and Scalability
Acrylic acid or its esters react with morpholine and cyclopentanone under thermal conditions to form β-keto intermediates. Substituting cyclopentanone with isobutylamine derivatives could yield the desired secondary amine. Subsequent hydrolysis and Boc protection afford the target compound. This method excels in scalability, with reported yields exceeding 90% for analogous structures.
Key Data:
Nitrene Insertion and 1,3-Migratory Functionalization
A cutting-edge method from utilizes iron-catalyzed nitrene C(sp<sup>3</sup>)–H insertion to construct Boc-protected amines directly from carboxylic acids. Although primarily validated for α-amino acids, this protocol holds promise for β-amino acids via substrate engineering.
Catalytic Cycle and Scope
The carboxylic acid feedstock (e.g., 3-(2-methylpropyl)propanoic acid) is coupled with tert-butyl aminocarbonate (BocNHOH) to form an azanyl ester. Iron catalysis then induces a 1,3-nitrogen migration, installing the Boc group at the β-position. Enantioconvergent catalysis enables access to chiral centers, though β-selectivity remains under investigation.
Key Data:
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal typically occurs under acidic conditions:
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
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Conditions : Room temperature or mild heating (25–40°C) for 1–4 hours.
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Product : 3-[(2-methylpropyl)amino]propanoic acid, releasing CO₂ and tert-butanol.
Mechanistic Insight :
The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent hydrolysis to yield the free amine.
Carboxylic Acid Functionalization
The propanoic acid moiety undergoes standard reactions for carboxylic acids:
Esterification
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Reagents : Methanol or ethanol with catalytic H₂SO₄ or HCl.
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Conditions : Reflux for 6–12 hours.
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Product : Methyl or ethyl ester derivatives (e.g., methyl 3-{(tert-butoxy)carbonylamino}propanoate) .
Amide Formation
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Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole).
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Conditions : Room temperature in DMF or THF.
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Product : Amides when reacted with primary or secondary amines.
Amino Group Reactivity
After Boc deprotection, the free amine participates in:
Schiff Base Formation
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Reagents : Aldehydes or ketones in polar aprotic solvents.
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Conditions : Room temperature, 2–6 hours.
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Product : Imine derivatives, useful in coordination chemistry.
Alkylation/Acylation
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Reagents : Alkyl halides or acyl chlorides.
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Conditions : Base (e.g., triethylamine) in DCM or THF.
Peptide Coupling
The compound serves as a building block in peptide synthesis:
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Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP.
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Conditions : In DMF with DIEA (N,N-diisopropylethylamine).
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Product : Peptide chains via amide bond formation at the carboxylic acid group .
Thermal Stability and Decomposition
Under elevated temperatures (>150°C), the compound decomposes:
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Primary Pathways :
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Decarboxylation of the propanoic acid group.
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Degradation of the Boc group into isobutylene and CO₂.
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Stereochemical Considerations
The chiral center at the α-carbon (adjacent to the carboxylic acid) influences reaction outcomes. For example:
Scientific Research Applications
Synthesis Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid is primarily utilized as an intermediate in the synthesis of various bioactive compounds. The Boc group facilitates the selective protection of amino groups during peptide coupling reactions.
Biological Activities
Research has indicated that compounds related to 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibit various biological activities:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, making them potential candidates for developing new antibiotics.
- Anticancer Research : There is ongoing investigation into the use of Boc-protected amino acids in the development of anticancer agents. Their ability to modulate protein interactions could lead to novel therapeutic strategies against cancer cells.
Pharmaceutical Applications
The pharmaceutical industry utilizes 3-{(Tert-butoxy)carbonylamino}propanoic acid in drug formulation and development:
- Drug Design : As a building block, it contributes to the synthesis of more complex molecules that can act as drug candidates targeting various diseases.
- Formulation Studies : Its stability and reactivity profile make it suitable for formulating drugs that require specific release profiles or targeted delivery mechanisms.
Case Study 1: Peptide Drug Development
A research team synthesized a series of peptides incorporating 3-{(Tert-butoxy)carbonylamino}propanoic acid as a key intermediate. These peptides showed promising activity against specific cancer cell lines, indicating potential therapeutic applications in oncology.
Case Study 2: Antimicrobial Screening
In another study, derivatives of this compound were screened for antimicrobial properties against various bacterial strains. Results demonstrated significant inhibitory effects, suggesting further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-{(tert-butoxy)carbonylamino}propanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions, preventing unwanted side reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The target compound’s isobutyl group confers higher LogP (~2.8) compared to cyclopropyl (2.15) or ethoxypropyl (~1.9) analogues, enhancing its compatibility with nonpolar solvents .
- Stereochemical Purity: Enantiomeric resolution methods, such as diastereomeric salt formation with (R)-(+)-α-methylbenzylamine (used for 3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid ), are applicable to chiral analogues like the cyclopropyl derivative .
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid, commonly referred to as Boc-2-methylpropylalanine, is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields, including organic chemistry, biochemistry, and medicinal chemistry, primarily for its role in peptide synthesis and potential biological activities.
The molecular formula for 3-{(Tert-butoxy)carbonylamino}propanoic acid is , with a molar mass of approximately 233.32 g/mol. The structure includes a propanoic acid backbone with a Boc-protected amino group, which enhances its stability and reactivity during chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 233.32 g/mol |
| CAS Number | 124072-61-3 |
| Boiling Point | Not available |
The primary mechanism of action for 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its use as a protected amino acid in peptide synthesis. The Boc group serves to protect the amino functionality from unwanted reactions, allowing for selective coupling with other amino acids or peptides. Upon deprotection, the free amine can form peptide bonds, facilitating the construction of complex peptide structures.
Peptide Synthesis
3-{(Tert-butoxy)carbonylamino}propanoic acid is widely utilized in the synthesis of peptides due to its stability and ease of handling. The compound can participate in various coupling reactions, often employing reagents like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). These reactions are crucial in generating biologically active peptides that can serve as therapeutics or research tools.
Case Studies
Comparative Analysis
When compared to other Boc-protected amino acids, 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibits unique properties due to the presence of the 2-methylpropyl group. This structural feature may influence its reactivity and interaction with biological targets.
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | Boc-protected amino acid | 2-methylpropyl group |
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | Boc-protected amino acid | Methyl group instead of propyl |
Q & A
Q. What are the common synthetic strategies for preparing 3-{(Tert-butoxy)carbonylamino}propanoic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling reactions. For example, carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) are used to activate the carboxylic acid for amide bond formation .
- Key Steps :
Boc protection of 2-methylpropylamine.
Coupling with propanoic acid derivatives.
Deprotection (if required) using acidic conditions (e.g., TFA).
- Characterization :
Intermediates are validated via NMR (e.g., disappearance of amine protons at δ 1.5–2.5 ppm), HPLC for purity (>95%), and mass spectrometry (e.g., [M+H]+ ion matching theoretical mass).
Q. How do the functional groups in this compound influence its reactivity and stability?
- Methodological Answer :
- Boc Group : Acts as a protecting group for amines, enhancing solubility in organic solvents and preventing unwanted side reactions during synthesis. It is stable under basic conditions but cleaved by acids (e.g., TFA) .
- 2-Methylpropyl (Isobutyl) Group : Introduces steric hindrance, which may slow reaction kinetics but improve selectivity in coupling reactions.
- Propanoic Acid : Enables conjugation with amines or alcohols via activation (e.g., using DCC/HOBt) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for Boc tert-butyl (δ 1.4 ppm, singlet) and isobutyl protons (δ 0.9–1.1 ppm, multiplet).
- FT-IR : Confirm carbonyl stretches (Boc C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
- LC-MS/MS : Verify molecular ion ([M-H]⁻ for carboxylic acid) and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods optimize the synthesis or predict reactivity of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers. For example:
- Reaction Path Search : Predict activation energies for Boc deprotection under varying acid conditions .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on coupling reaction yields .
- Example Workflow :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate Gibbs free energy for intermediates.
Validate with experimental kinetic data .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Step 1 : Repeat synthesis and characterization to rule out human error.
- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
- Step 3 : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian).
- Step 4 : Explore alternative synthetic routes (e.g., replacing DCC with EDCI) to isolate impurities .
Q. What strategies improve reaction yields during scale-up?
- Methodological Answer :
- Solvent Optimization : Switch from THF to DMF for better solubility of Boc-protected intermediates .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) for accelerated deprotection.
- Process Control : Use inline FTIR to monitor reaction progress in real-time .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Stability Data :
| Condition | Degradation Rate | Major Degradants |
|---|---|---|
| 25°C, dry air | <5% over 6 months | None detected |
| 40°C, 75% humidity | 20% over 1 month | De-Boc product, diketopiperazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
